An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methyl-n-propyl-1-propanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Methyl-n-propyl-1-propanamine. Due to limited publicly available data on its biological activity, this document focuses on its chemical characteristics and provides detailed, representative experimental protocols for its synthesis and analysis.
Core Chemical Properties
2-Methyl-n-propyl-1-propanamine, also known as N-propylisobutylamine, is a secondary amine with the molecular formula C7H17N.[1] Its chemical and physical properties are summarized in the table below. While experimental data for some properties are limited, computed values from reliable databases are included to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | 2-methyl-N-propylpropan-1-amine | [1][2] |
| CAS Number | 39190-66-4 | [1] |
| Molecular Formula | C7H17N | [1] |
| Molecular Weight | 115.22 g/mol | [2] |
| Monoisotopic Mass | 115.1361 Da | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| SMILES | CCCNCC(C)C | [2] |
| logP (experimental) | 2.07 | [2] |
| Kovats Retention Index (non-polar) | 797 | [2] |
| Kovats Retention Index (polar) | 918 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 4 | [2] |
Chemical Structure
The structure of 2-Methyl-n-propyl-1-propanamine consists of a propyl group and an isobutyl group attached to a central nitrogen atom.
Caption: 2D structure of 2-Methyl-n-propyl-1-propanamine.
Experimental Protocols
Synthesis via Reductive Amination
A common and effective method for the synthesis of secondary amines such as 2-Methyl-n-propyl-1-propanamine is reductive amination.[3][4][5] This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to the desired secondary amine.
Reaction Scheme:
Caption: Synthesis of 2-Methyl-n-propyl-1-propanamine via reductive amination.
Detailed Methodology:
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Imine Formation:
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In a round-bottom flask, dissolve isobutyraldehyde (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.
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Add n-propylamine (1.0-1.2 equivalents) to the solution.
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The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). This step is often reversible and driven to completion by the subsequent reduction.
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Reduction:
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Once the imine formation is deemed sufficient, a reducing agent is added to the reaction mixture. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose and is added portion-wise to control the reaction rate and temperature.
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The reaction is typically stirred at room temperature or slightly elevated temperatures until the reduction is complete, as indicated by monitoring techniques.
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Work-up and Purification:
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The reaction is quenched by the slow addition of water or a dilute acid.
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The solvent is removed under reduced pressure.
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The residue is then partitioned between an organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous basic solution (e.g., sodium hydroxide) to neutralize any remaining acid and to ensure the amine is in its free base form.
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The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and filtered.
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The solvent is evaporated to yield the crude product, which can be further purified by distillation under reduced pressure.
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Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Methyl-n-propyl-1-propanamine. Due to the basic nature of amines, which can lead to poor peak shape on standard GC columns, specific column types and conditions are recommended.[6][7][8]
Methodology:
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Sample Preparation:
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The sample containing 2-Methyl-n-propyl-1-propanamine is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or dichloromethane) to an appropriate concentration.
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An internal standard may be added for quantitative analysis.
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-
GC-MS Parameters:
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Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a base-deactivated column like a DB-5ms or a specialized amine column).
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Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:
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Initial temperature: 50-70 °C, hold for 1-2 minutes.
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Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.
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Final hold: Maintain the final temperature for 2-5 minutes.
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Mass Spectrometer:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 30-300.
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Ion Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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-
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Data Analysis:
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The identity of 2-Methyl-n-propyl-1-propanamine can be confirmed by its retention time and the fragmentation pattern in its mass spectrum.
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Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.
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Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in publicly accessible scientific literature regarding the detailed biological activity, pharmacological effects, or associated signaling pathways of 2-Methyl-n-propyl-1-propanamine.
General toxicological information on aliphatic amines suggests that they can be irritants to the skin, eyes, and respiratory tract. Some aliphatic amines may also have effects on the central nervous system. However, without specific studies on 2-Methyl-n-propyl-1-propanamine, its precise biological effects remain uncharacterized.
Safety and Handling
Based on general knowledge of similar aliphatic amines, 2-Methyl-n-propyl-1-propanamine should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is important to avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 2-Methyl-N-propyl-1-propanamine 95% | CAS: 39190-66-4 | AChemBlock [achemblock.com]
- 2. (2-Methylpropyl)(propyl)amine | C7H17N | CID 520943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
